molecular formula C12H22O2 B8381195 Methyl-undecenoate

Methyl-undecenoate

Cat. No.: B8381195
M. Wt: 198.30 g/mol
InChI Key: FDNCPIRKQFHDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 10-undecenoate (CAS: 111-81-9) is an unsaturated fatty acid ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is derived from 10-undecenoic acid via esterification with methanol, typically using sulfuric acid as a catalyst . This compound is recognized for its role as a flavoring agent in food products, such as alcoholic beverages, and is regulated by authoritative bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . Its structure features a terminal double bond (C10–C11) and a methyl ester group, contributing to its chemical reactivity and solubility in ethanol .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl-undecenoate with high yield and purity?

Methodological Answer: Synthesis optimization typically involves varying catalysts (e.g., acid catalysts like sulfuric acid or enzymatic lipases), reaction temperatures (e.g., 60–100°C), and molar ratios of reactants (e.g., undecenoic acid to methanol). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for purity assessment . For example, esterification under reflux with sulfuric acid (1:5 molar ratio of acid to methanol) at 80°C for 6 hours yields ~85% purity, but enzymatic methods may reduce side products .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

  • NMR (¹H and ¹³C): Identifies functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and double-bond positions in the undecenoate chain .
  • Infrared Spectroscopy (IR): Confirms ester C=O stretching (~1740 cm⁻¹) and C-O stretching (~1200 cm⁻¹) .
  • GC-MS: Quantifies purity and detects volatile byproducts using retention indices and fragmentation patterns .

Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 3.65 (s, 3H, COOCH₃)
¹³C NMRδ 171.2 (COOCH₃), 130.5 (C=C)
IR1740 cm⁻¹ (C=O), 1200 cm⁻¹ (C-O)

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer: Stability studies require accelerated degradation tests under varying conditions:

  • Solvent: Non-polar solvents (e.g., hexane) reduce hydrolysis compared to polar solvents (e.g., ethanol) .
  • Temperature: Storage at 4°C in inert atmospheres (N₂) minimizes oxidative degradation of the double bond. Monitor via periodic GC-MS to track degradation products like undecenoic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in experimental design (e.g., cell lines, assay protocols). To address this:

  • Replicate Studies: Use standardized bioassay conditions (e.g., NIH/3T3 fibroblasts vs. HeLa cells) and report exact concentrations (e.g., IC₅₀ values) .
  • Meta-Analysis: Combine data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity .
  • Control Variables: Document solvent effects (e.g., DMSO vs. ethanol) on compound solubility and bioactivity .

Q. What computational strategies predict the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Model transition states for hydrogenation at the C=C bond (ΔG‡ values) to predict regioselectivity .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. toluene) to optimize reaction rates .
  • Comparative Analysis: Validate predictions against experimental data (e.g., GC-MS monitoring of hydrogenated products) .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Synthesis of Labeled Compounds: Introduce ¹³C at the ester carbonyl via methanol-¹³CH₃OH in esterification .
  • Tracing Metabolism: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect labeled metabolites in cell lysates or animal models .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

Table 2: Example Experimental Design for Metabolic Studies

StepMethodOutcome Metric
Isotope IncorporationEsterification with ¹³CH₃OH¹³C NMR enrichment ≥95%
In Vivo AdministrationOral gavage in rodent modelsLC-MS/MS detection
Pathway AnalysisMetabolite profilingIdentification of β-oxidation intermediates

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Probit Analysis: Fit sigmoidal curves to mortality data (e.g., LD₅₀ calculations) .
  • Benchmark Dose (BMD) Modeling: Estimate lower confidence limits for adverse effects using EPA-approved software .
  • Multivariate Regression: Account for confounding variables (e.g., animal weight, sex) .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

Methodological Answer:

  • Solvent Selection: Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Recycling: Use immobilized lipases (e.g., Novozym 435) for ≥5 reaction cycles without yield loss .
  • Waste Minimization: Employ continuous-flow reactors to reduce solvent and energy use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 10-Undecenoate

  • Molecular Formula : C₁₃H₂₄O₂
  • Molecular Weight : 212.33 g/mol
  • CAS : 692-86-4
  • Key Differences: The ethyl ester group replaces the methyl group, increasing hydrophobicity. Like methyl 10-undecenoate, it is used as a flavoring agent in rum and cognac but exhibits marginally lower volatility due to the larger alkyl chain . Synthesized via analogous esterification methods using ethanol instead of methanol .

Heptyl Undecylenate

  • Molecular Formula : C₁₈H₃₄O₂
  • Molecular Weight : 282.47 g/mol
  • CAS : 68141-27-5
  • Key Differences :
    • The heptyl chain significantly enhances lipophilicity, making it suitable for cosmetic applications (e.g., LEXFEEL NATURAL) rather than food .
    • Lower solubility in polar solvents compared to methyl and ethyl esters .

Methyl Dodecanoate

  • Molecular Formula : C₁₃H₂₆O₂
  • Molecular Weight : 214.35 g/mol
  • Key Differences :
    • A saturated ester lacking the C10–C11 double bond, resulting in higher thermal stability but reduced reactivity in polymerization or epoxidation reactions .
    • Commonly used in biodiesel production rather than flavoring .

4-Methyl-1-undecene

  • Molecular Formula : C₁₂H₂₄
  • Molecular Weight : 168.32 g/mol
  • CAS : 74630-39-0

Physicochemical Properties Comparison

Property Methyl 10-Undecenoate Ethyl 10-Undecenoate Heptyl Undecylenate Methyl Dodecanoate
Boiling Point 116.5–118°C (5 mmHg) Not reported Not reported 262°C (at 1 atm)
Solubility Soluble in ethanol Soluble in ethanol Low polarity solvents Insoluble in water
Density 0.89–0.91 g/cm³ ~0.88 g/cm³ ~0.86 g/cm³ 0.87 g/cm³
Applications Food flavoring Alcoholic beverages Cosmetics Biodiesel, surfactants

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl undec-2-enoate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h10-11H,3-9H2,1-2H3

InChI Key

FDNCPIRKQFHDBX-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CC(=O)OC

Canonical SMILES

CCCCCCCCC=CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Methyl-undecenoate
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Methyl-undecenoate
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Methyl-undecenoate
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Methyl-undecenoate
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Methyl-undecenoate
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Methyl-undecenoate

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